molecular formula C9H18N2O2 B13230884 3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one

3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one

Cat. No.: B13230884
M. Wt: 186.25 g/mol
InChI Key: QPDIQZGLNRDWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is a chemical compound with the molecular formula C9H18N2O2. It is often used in biochemical research, particularly in the field of proteomics. This compound is known for its unique structure, which includes a morpholine ring substituted with two methyl groups and an amino group attached to a propanone backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one typically involves the reaction of 2,6-dimethylmorpholine with an appropriate aminopropanone precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is unique due to its specific substitution pattern on the morpholine ring and the presence of both amino and ketone functional groups. This combination of features makes it a versatile compound in various chemical and biological applications .

Biological Activity

3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of drug discovery and development. This compound is characterized by its unique structural features, which may contribute to its interaction with various biological targets.

  • Molecular Formula : C9H18N2O2•HCl
  • Molecular Weight : 222.71 g/mol
  • Structural Characteristics : The compound contains a morpholine ring substituted with two methyl groups and an amino group attached to a propanone moiety, enhancing its solubility and potential bioactivity.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, potentially modulating biochemical pathways through enzyme inhibition or activation. Specifically, it may influence protein-protein interactions and alter signaling cascades involved in cell proliferation and survival.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

Antitumor Activity

Studies have shown that derivatives of morpholine compounds, including this specific compound, possess antitumor properties. For instance, a related morpholine-based compound demonstrated IC50 values in the low micromolar range against several cancer cell lines (Table 1). This suggests a potential role in cancer therapy.

CompoundCell LineIC50 (μM)
This compoundHCT116 (Colon Cancer)2.04 ± 0.11
This compoundA549 (Lung Cancer)2.48 ± 0.20
Morpholine Derivative XMDA-MB-231 (Breast Cancer)1.65 ± 0.05

Enzyme Interaction

The compound has been studied for its ability to activate specific protein tyrosine phosphatases (PTPs), particularly SHP1, which plays a crucial role in regulating cellular signaling pathways involved in cancer progression and inflammation. The activation mechanism appears to involve stabilization of the active conformation of SHP1 through binding at an allosteric site.

Case Studies

Recent case studies have highlighted the therapeutic potential of morpholine derivatives, including this compound:

  • Cancer Treatment : A clinical study involving morpholine derivatives showed promising results in reducing tumor sizes in preclinical models of ovarian cancer.
  • Inflammation Modulation : Another study indicated that compounds similar to this compound could inhibit inflammatory pathways by enhancing SHP1 activity.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one

InChI

InChI=1S/C9H18N2O2/c1-7-5-11(6-8(2)13-7)9(12)3-4-10/h7-8H,3-6,10H2,1-2H3

InChI Key

QPDIQZGLNRDWLL-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CCN

Origin of Product

United States

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